Enhanced Lipophilicity (XLogP3 = 7.2) vs. the 4-Unsubstituted Parent Scaffold (XLogP3 ≈ 5.2)
The target compound exhibits a computed XLogP3 of 7.2, which is 2.0 log units higher than that of the unsubstituted parent scaffold N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide (XLogP3 ≈ 5.2, calculated via PubChem/ChemSpider) [1]. This substantial increase in lipophilicity, driven by the 4-benzyl moiety, is predicted to enhance passive membrane permeability and blood-brain barrier penetration, a critical differentiator for neurogenic disorder targets pursued in the originating Bayer patent family [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 7.2 |
| Comparator Or Baseline | XLogP3 ≈ 5.2 (N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide, unsubstituted parent) |
| Quantified Difference | ΔXLogP3 = +2.0 (approximately 100-fold increase in theoretical partition coefficient) |
| Conditions | Computed via XLogP3 algorithm; values obtained from PubChem and ChemSpider records |
Why This Matters
Higher lipophilicity directly impacts membrane permeation and CNS exposure potential, making this compound a superior starting point for neuroscience-focused kinase or GPCR inhibitor programs compared to less lipophilic analogs.
- [1] PubChem & ChemSpider. Computed XLogP3 values for N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide series. Accessed via pubchem.ncbi.nlm.nih.gov and chemspider.com. View Source
- [2] Davenport AJ et al. (Bayer AG). WO2016091847A1 – 1,3-Thiazol-2-yl substituted benzamides for neurogenic disorders. Filed 2015. View Source
